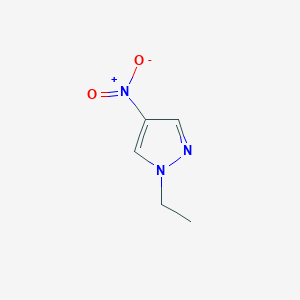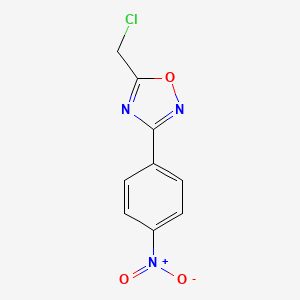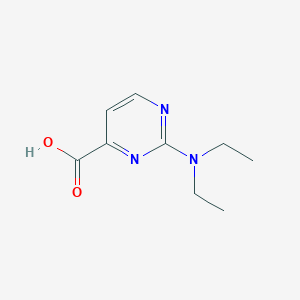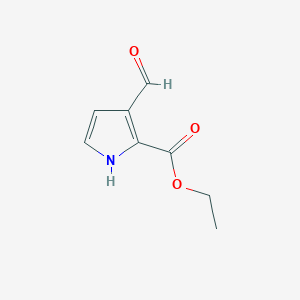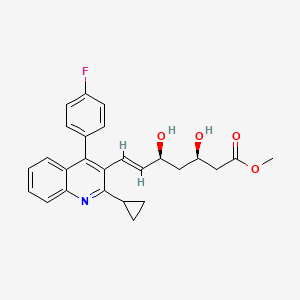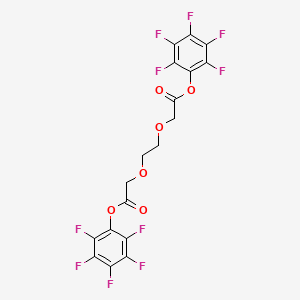
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(Pentafluorophenyl) (ethy1enedioxy)diacetate, commonly known as DPEN, is a versatile, multi-functional chemical compound used in a variety of scientific research applications. It is a synthetic, fluorinated organic compound that is composed of two pentafluorophenyl groups and two ethylenedioxy groups. DPEN is a colorless, odorless, water-soluble solid that is stable in air and has a relatively low melting point. It is used in a wide range of scientific applications, including organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
- Lipase-Catalyzed Transesterification : Sakai et al. (2000) reported the synthesis of optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives via lipase-catalyzed transesterification. This synthesis pathway highlights the utility of pentafluorophenyl-based compounds in producing chiral materials with potential applications in asymmetric synthesis and catalysis Sakai et al., 2000.
Material Science and Engineering
- Polymeric Optical Waveguides : Lee and Lee (2006) synthesized ethynyl-terminated fluorinated poly(arylene ether sulfide) using pentafluorophenyl sulfide, highlighting its application in optical waveguides. This material demonstrates high thermal stability and suitable optical properties for telecommunications Lee & Lee, 2006.
- Electroluminescence in Organic Electronics : Yeh et al. (2006) explored bisindolylmaleimide derivatives with pentafluorophenyl substituents for electroluminescence, indicating the role of these compounds in developing organic electronic devices with improved performance Yeh et al., 2006.
Polymer Chemistry
- Fluorinated Urethanes and Polyurethanes : Soto et al. (2014) reported an environmentally friendly photoreaction between pentafluorophenyl isocyanate and polyfluorinated alcohols to produce highly fluorinated urethanes and polyurethanes. These materials exhibit significant hydrophobicity and oleophobicity, useful in coatings and other surface treatments Soto et al., 2014.
- Polymeric Conducting Anodes : Tse et al. (2006) discussed the use of poly(3,4-ethylenedioxythiophene) doped with polystrenesulphonic acid (PEDOT:PSS) as a hole-injecting anode for organic hole transporters, demonstrating the application of fluorinated compounds in enhancing the performance of polymeric conducting materials Tse et al., 2006.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F10O6/c19-7-9(21)13(25)17(14(26)10(7)22)33-5(29)3-31-1-2-32-4-6(30)34-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVYOIKWZICKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F10O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
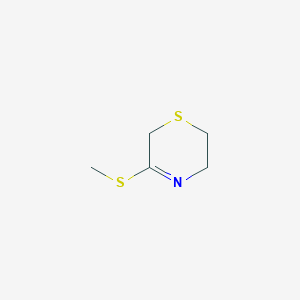
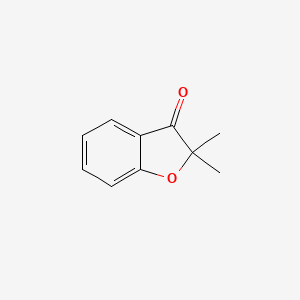
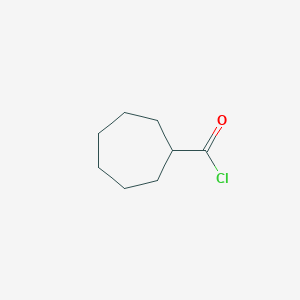
![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)

